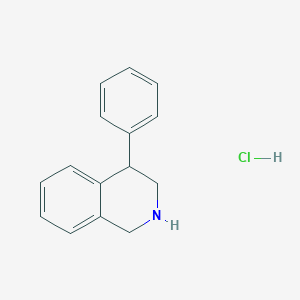

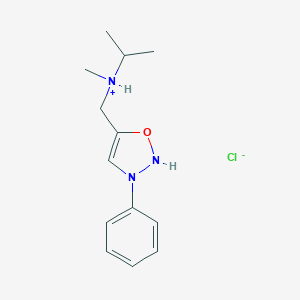

delta(sup 4)-1,2,4-Oxadiazoline, 5-((isopropylmethylamino)methyl)-3-phenyl-, hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

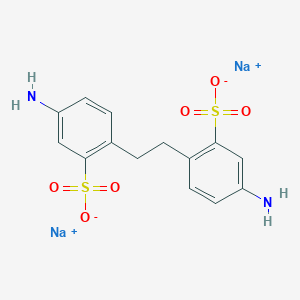

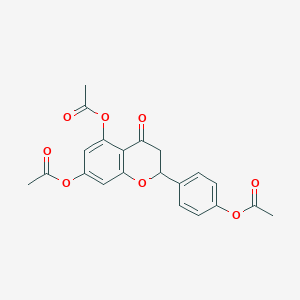

Delta(sup 4)-1,2,4-Oxadiazoline, 5-((isopropylmethylamino)methyl)-3-phenyl-, hydrochloride, commonly known as Prazosin, is a medication used to treat high blood pressure and symptoms of an enlarged prostate. However, in recent years, Prazosin has gained attention for its potential applications in scientific research.

Scientific Research Applications

Prazosin has been studied for its potential applications in various scientific fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, Prazosin has been shown to block the effects of stress hormones on the brain, making it a potential treatment for post-traumatic stress disorder (PTSD). In cancer research, Prazosin has been found to inhibit the growth and metastasis of certain types of cancer cells. In cardiovascular disease, Prazosin has been used to study the effects of alpha-adrenergic receptors on blood pressure regulation.

Mechanism of Action

Prazosin works by blocking the alpha-1 adrenergic receptor, which is responsible for regulating blood pressure and the contraction of smooth muscle cells. By blocking this receptor, Prazosin causes the blood vessels to relax, which leads to a decrease in blood pressure.

Biochemical and Physiological Effects:

The biochemical and physiological effects of Prazosin are primarily related to its ability to block the alpha-1 adrenergic receptor. This results in a decrease in blood pressure, as well as relaxation of smooth muscle cells in the prostate gland and bladder. Prazosin has also been shown to have a sedative effect, which may be related to its ability to block the alpha-1 adrenergic receptor in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using Prazosin in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using Prazosin is that it is primarily used as a medication, so it may not be readily available in pure form for research purposes.

Future Directions

There are several potential future directions for research on Prazosin. One area of interest is its potential applications in cancer research. Further studies are needed to determine the optimal dosages and treatment regimens for Prazosin in cancer patients. Another area of interest is the use of Prazosin in combination with other drugs for the treatment of PTSD. Finally, there is potential for the development of new compounds based on the structure of Prazosin that may have improved efficacy or fewer side effects.

Conclusion:

In conclusion, Prazosin is a well-studied compound with potential applications in various scientific fields. Its ability to block the alpha-1 adrenergic receptor makes it a valuable tool for studying blood pressure regulation, smooth muscle contraction, and stress response. While there are limitations to using Prazosin in lab experiments, the potential for future research and development make it an exciting area of study.

Synthesis Methods

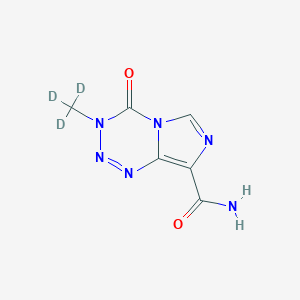

Prazosin can be synthesized by reacting 2-chloro-6,7-dimethoxyquinazoline with 2-(4-amino-6,7-dimethoxyquinazolin-2-yl)hydrazinecarboxamide in the presence of sodium methoxide. The resulting compound is then treated with isopropylmethylamine and formaldehyde to yield Prazosin hydrochloride.

properties

CAS RN |

102504-41-6 |

|---|---|

Molecular Formula |

C13H20ClN3O |

Molecular Weight |

269.77 g/mol |

IUPAC Name |

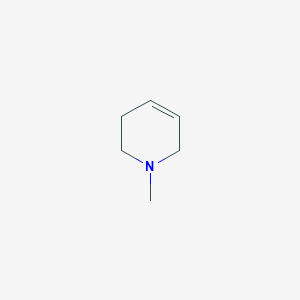

methyl-[(3-phenyl-2H-oxadiazol-5-yl)methyl]-propan-2-ylazanium;chloride |

InChI |

InChI=1S/C13H19N3O.ClH/c1-11(2)15(3)9-13-10-16(14-17-13)12-7-5-4-6-8-12;/h4-8,10-11,14H,9H2,1-3H3;1H |

InChI Key |

UYTLRTZMGDMJAO-UHFFFAOYSA-N |

SMILES |

CC(C)[NH+](C)CC1=CN(NO1)C2=CC=CC=C2.[Cl-] |

Canonical SMILES |

CC(C)[NH+](C)CC1=CN(NO1)C2=CC=CC=C2.[Cl-] |

synonyms |

methyl-[(3-phenyl-2H-oxadiazol-5-yl)methyl]-propan-2-yl-azanium chlori de |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B20090.png)

![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B20104.png)

![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate](/img/structure/B20110.png)